Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate is a complex organic compound notable for its diverse applications in the synthesis of pharmaceuticals and fine chemicals. This compound features a unique structural arrangement that contributes to its chemical reactivity and potential therapeutic uses. The molecular formula of this compound is , and it has a molecular weight of approximately .
This compound can be synthesized through various methods, often involving reactions that introduce specific functional groups into the azetidine framework. It is commercially available from several chemical suppliers, including TCI Chemicals and Manchester Organics, which offer it in varying purities and quantities .
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant biological activity, making them important in medicinal chemistry. This compound specifically incorporates an epoxide (oxiran) and an ethoxy ketone moiety, enhancing its reactivity and potential applications in drug development .
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate typically involves multiple steps:
The synthesis may utilize bases like sodium hydride or potassium tert-butoxide to facilitate ring-opening reactions, ensuring that the desired stereochemistry is maintained throughout the process . Advanced techniques such as continuous flow chemistry may also be employed to enhance yield and purity during industrial production .
The molecular structure of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate features a four-membered azetidine ring with substituents at the 3-position, including an ethoxy group and an epoxide. The presence of these functional groups contributes to its reactivity profile.
Key structural data includes:
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate can undergo various chemical transformations:
Common reagents for these transformations include:
The mechanism of action for this compound primarily revolves around its ability to interact with biological targets through its functional groups:
Studies indicate that compounds with similar structures exhibit significant biological activity, including anti-inflammatory and anticancer properties, although specific data on this compound's mechanism is limited .
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate typically appears as a clear liquid or solid depending on purity and storage conditions.
Key chemical properties include:
Relevant analytical methods include NMR spectroscopy for structural confirmation and gas chromatography for purity assessment .
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate has potential applications in:
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-(oxiran-2-yl)azetidine-1-carboxylate relies on strategically sequenced multi-step routes, beginning with N-Boc-3-azetidinone (CAS 398489-26-4) as a pivotal precursor. This ketone is typically synthesized via tert-butoxycarbonyl (Boc) protection of azetidin-3-one, achieving yields >78% through Grignard reactions or Horner-Wadsworth-Emmons (HWE) modifications [3]. Subsequent elaboration involves the HWE reaction, where N-Boc-3-azetidinone reacts with ethyl 2-(diethoxyphosphoryl)acetate under basic conditions (e.g., NaH/THF) to yield tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS 1002355-96-5). This α,β-unsaturated ester serves as the essential intermediate for downstream functionalization [2] [5].
Optimization of this step is critical: Vacuum distillation (90–130°C at 4 × 10⁻³ bar) replaces chromatography to eliminate mineral oil impurities, scaling production while maintaining 72% yield [2]. The ethylidene intermediate’s conjugated system enables stereoselective epoxidation and nucleophilic additions, positioning it as the linchpin for introducing the oxirane moiety. Final steps require nucleophilic epoxidation of the electron-deficient alkene using peroxides or oxone, followed by in situ purification protocols to isolate the title compound [5] [6].
Table 1: Key Intermediates in the Synthesis Pathway
Intermediate | CAS Number | Role | Synthetic Method | Yield |
---|---|---|---|---|
N-Boc-3-azetidinone | 398489-26-4 | Azetidine ring precursor | Boc protection of azetidin-3-one | >78% |
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | 1002355-96-5 | α,β-unsaturated ester intermediate | HWE reaction with phosphonate ester | 72% |
Epoxide installation on the azetidine scaffold demands precise stereoelectronic control due to the ring strain and steric congestion at C3. The ethylidene intermediate (CAS 1002355-96-5) undergoes nucleophilic epoxidation using oxone or dimethyldioxirane (DMDO), where the electron-withdrawing ester group enhances electrophilicity at the β-carbon [5] [6]. Alternatively, aza-Michael additions may precede epoxidation: Heterocyclic amines (e.g., azetidine, pyrrolidine) add to the unsaturated ester under DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalysis (acetonitrile, 65°C), generating functionalized azetidines that are further epoxidized [2].
Steric hindrance at C3 complicates diastereoselectivity. Computational models indicate that nucleophiles approach perpendicularly to the azetidine plane, favoring trans-configured products. However, epoxidation exhibits lower selectivity (∼1:1 dr) without chiral catalysts [2]. Solvent optimization is essential: Polar aprotic solvents like acetonitrile improve oxirane formation kinetics by stabilizing early transition states. For example, DMDO in acetone achieves 68% conversion within 4 hours at 0°C, while m-CPBA/CH₂Cl₂ requires 12 hours at 25°C [6].
Table 2: Epoxidation Agents for Azetidine Ethylidene Derivatives
Epoxidation System | Conditions | Reaction Time | Diastereomeric Ratio (dr) | Limitations |
---|---|---|---|---|
Dimethyldioxirane (DMDO) | Acetone, 0°C | 4 hours | 1:1 | Low boiling point |
m-CPBA | Dichloromethane, 25°C | 12 hours | 1.2:1 | Acid-sensitive byproducts |
Oxone/NaHCO₃ | Acetonitrile-water, 0°C | 6 hours | 1:1 | Requires pH control |
The stability of the title compound hinges on orthogonal protecting group strategies. The Boc group on nitrogen demonstrates exceptional resilience during epoxidation and ester hydrolysis, attributed to its steric bulk and resistance to nucleophiles at mild pH [3] [4]. Kinetic studies confirm that Boc deprotection requires strong acids (e.g., TFA/DCM), whereas the ethyl ester undergoes base-mediated saponification (LiOH/THF-H₂O) without affecting the carbamate [4].
Ethyl ester migration or cleavage poses a key challenge. Under basic aza-Michael conditions (DBU, >60°C), competitive ester hydrolysis occurs if water is present, necessitating anhydrous solvents [2]. Computational lipophilicity data (LogP = 1.72) reveal that the ethyl ester enhances solubility in organic phases during purification, while the Boc group moderates polarity [1]. Strategic deprotection enables modular derivatization: Boc removal furnishes free azetidines for peptide coupling, while ethyl ester hydrolysis yields acids for Suzuki-Miyaura cross-coupling or amide formation [4] [6].
Table 3: Protecting Group Stability Under Synthetic Conditions
Functional Group | Reaction Condition Tested | Stability Outcome | Deprotection Method |
---|---|---|---|
tert-Butyl carbamate (Boc) | DBU (1.0 equiv), MeCN, 65°C, 4h | No cleavage; IR 1694 cm⁻¹ (C=O intact) | 50% TFA/DCM, 25°C, 1h |
Ethyl ester | LiOH (2.0 equiv), THF-H₂O, 0°C | Hydrolyzed to carboxylic acid | Not applicable |
Ethyl ester | DBU (0.2 equiv), MeCN, 65°C, 4h | Intact (IR 1731 cm⁻¹) if anhydrous | Base-catalyzed saponification |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9